5-(2,6-Dimethylbenzoyl)-2-methylpyridine
Overview
Description
5-(2,6-Dimethylbenzoyl)-2-methylpyridine, also known as DMMP, is a pyridine derivative that has gained significant attention in scientific research due to its unique properties. DMMP is a yellow crystalline powder that is soluble in organic solvents and is used in various applications, including as a photoinitiator in polymer chemistry, as a fluorescent probe in biological imaging, and as a building block in the synthesis of pharmaceuticals.
Scientific Research Applications
Pharmacokinetics and Drug Metabolism
Drug Metabolism in Various Species : A study by Yoshimura, Shimeno, and Tsukamoto (1968) explored the metabolism of antipyrine and found a new metabolite in various animal species and humans. This indicates the complexity of drug metabolism and the potential for discovering novel by-products during drug processing in living organisms (Yoshimura, Shimeno, & Tsukamoto, 1968).
Tissue Distribution of Novel Inhibitors : Kim et al. (2008) investigated the pharmacokinetics, tissue distribution, and metabolism of a novel ALK5 inhibitor, revealing its potential as an oral anti-fibrotic drug. This study underscores the importance of understanding how therapeutic compounds distribute across different body tissues (Kim et al., 2008).
Neuropharmacology and Cognitive Function
- GABAA α5 Positive Allosteric Modulators : Koh, Rosenzweig-Lipson, and Gallagher (2013) examined compounds acting as positive allosteric modulators at GABA(A) α5 receptors. Their research focused on improving cognitive function in aged rats, illustrating the potential of targeting specific receptor subtypes for therapeutic benefits in cognitive impairments (Koh, Rosenzweig-Lipson, & Gallagher, 2013).
Oncology and Anti-Cancer Agents
- Benzonaphthyridine Anti-Cancer Agents : Lukka et al. (2012) studied a series of benzonaphthyridine compounds, including their tumour pharmacokinetics and anti-tumour activity. The research highlights the role of lipophilicity and tumour retention in the effectiveness of anti-cancer agents (Lukka et al., 2012).
Neuropsychopharmacology and Receptor Mechanisms
- Orexin-1 Receptor Mechanisms in Compulsive Food Consumption : Piccoli et al. (2012) explored the effects of various compounds on compulsive food consumption in a model of binge eating in female rats. This research contributes to our understanding of the complex interplay between neural receptors and compulsive behavior (Piccoli et al., 2012).
properties
IUPAC Name |
(2,6-dimethylphenyl)-(6-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-5-4-6-11(2)14(10)15(17)13-8-7-12(3)16-9-13/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVVEZQNBGURFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CN=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,6-Dimethylbenzoyl)-2-methylpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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